3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-5-chloro-2-fluorobenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-chloro-2-fluorobenzene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
3-bromo-5-chloro-2-fluorobenzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide: Formed by the reaction of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride with amines.
Uniqueness
The presence of the sulfonyl chloride group in this compound makes it highly reactive and versatile for various chemical transformations. This distinguishes it from similar compounds that lack this functional group, thereby expanding its range of applications in research and industry.
Properties
CAS No. |
2387123-34-2 |
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Molecular Formula |
C6H2BrCl2FO2S |
Molecular Weight |
308 |
Purity |
95 |
Origin of Product |
United States |
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